2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a bromopyridine moiety and a trifluoropropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 5-bromopyridine with a trifluoropropanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution to introduce the bromopyridine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(5-bromopyridin-2-yl)-1,1,1-trifluoropropanone.
Reduction: Formation of 2-(5-pyridin-2-yl)-1,1,1-trifluoropropan-2-ol.
Substitution: Formation of 2-(5-substituted-pyridin-2-yl)-1,1,1-trifluoropropan-2-ol derivatives.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their function. The trifluoropropanol group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropanone
- 2-(5-Pyridin-2-yl)-1,1,1-trifluoropropan-2-ol
- 2-(5-Substituted-pyridin-2-yl)-1,1,1-trifluoropropan-2-ol derivatives
Uniqueness
2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a bromopyridine and a trifluoropropanol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)6-3-2-5(9)4-13-6/h2-4,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRFCUXQVYNMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.